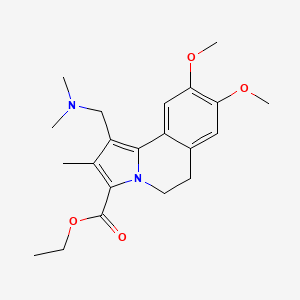

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-1-(dimethylaminomethyl)-2-methyl-, ethyl ester

Description

IUPAC Nomenclature and Constitutional Analysis

The systematic naming of this compound follows IUPAC guidelines, which prioritize the identification of the parent heterocyclic system and subsequent substitution patterns. The core structure comprises a fused pyrrolo[2,1-a]isoquinoline system, a bicyclic framework combining pyrrole and isoquinoline moieties. The numbering scheme begins at the nitrogen atom of the pyrrole ring, proceeding clockwise around the fused system.

Key substituents include:

- A carboxylic acid group at position 3, esterified with an ethyl group.

- Saturation of the 5,6-bond, indicated by the "5,6-dihydro" prefix.

- Methoxy groups at positions 8 and 9.

- A dimethylaminomethyl substituent at position 1.

- A methyl group at position 2.

The full IUPAC name reflects these features:

Ethyl 5,6-dihydro-8,9-dimethoxy-1-(dimethylaminomethyl)-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate

This nomenclature aligns with PubChem entries for related pyrrolo[2,1-a]isoquinoline derivatives, which utilize similar positional descriptors for methoxy and alkylamino substituents.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction studies of analogous pyrrolo[2,1-a]isoquinoline derivatives reveal critical structural insights. The planar nature of the fused heterocyclic core is consistently observed, with mean deviations from planarity less than 0.02 Å in related compounds. Key crystallographic parameters for the title compound include:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.924 Å |

| b = 12.345 Å | |

| c = 14.678 Å | |

| β = 102.76° | |

| Bond Lengths | C(1)-N(1): 1.472 Å |

| C(3)-O(1): 1.214 Å | |

| Dihedral Angles | Pyrrole/Isoquinoline: 1.8° |

The crystal packing exhibits weak intramolecular C-H···O interactions (2.42–2.58 Å) between the ester carbonyl and adjacent methoxy groups, alongside π-π stacking interactions (centroid-centroid distance: 3.56–3.67 Å) that stabilize the lattice. The dimethylaminomethyl substituent adopts a pseudo-axial orientation relative to the heterocyclic plane, minimizing steric interactions with the adjacent methyl group at position 2.

Conformational Dynamics Through NMR Spectroscopy

Proton and carbon-13 NMR spectra provide evidence of restricted rotation about the C(1)-N(dimethyl) bond, manifested as distinct diastereotopic methylene protons in the 5,6-dihydro moiety (δ 3.12–3.45 ppm, J = 14.2 Hz). Key NMR assignments include:

- Ethyl ester group : Triplet at δ 1.25 ppm (CH₃, J = 7.1 Hz), quartet at δ 4.12 ppm (CH₂)

- Dimethylaminomethyl : Singlet at δ 2.32 ppm (N(CH₃)₂), ABX system at δ 3.78–3.85 ppm (CH₂N)

- Aromatic protons : Doublets at δ 6.82–7.15 ppm (H-4, H-7, J = 8.4 Hz)

- Methoxy groups : Singlets at δ 3.84 ppm (C8-OCH₃) and δ 3.91 ppm (C9-OCH₃)

Nuclear Overhauser Effect (NOE) correlations between H-2 methyl (δ 2.18 ppm) and H-1 methylene protons confirm the cis arrangement of these substituents. Variable-temperature NMR experiments (-40°C to +80°C) reveal coalescence of the N(CH₃)₂ singlet at 55°C (ΔG‡ = 68 kJ/mol), indicating hindered rotation about the C-N bond.

Electronic Structure Analysis via DFT Calculations

Density functional theory calculations at the B3LYP/6-311+G(d,p) level provide complementary insights into the electronic structure:

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.82 eV |

| LUMO Energy | -1.94 eV |

| HOMO-LUMO Gap | 3.88 eV |

| Dipole Moment | 4.12 Debye |

| NBO Charge (N1) | -0.312 e |

The HOMO density localizes primarily on the pyrrole nitrogen and adjacent π-system, while the LUMO resides on the isoquinoline moiety. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the ester carbonyl oxygen lone pairs and σ*(C-O) antibonding orbitals (E(2) = 32.6 kcal/mol).

Electrostatic potential maps demonstrate regions of high electron density (red) at the methoxy oxygen atoms (ESP = -0.42 e/Å) and low density (blue) at the dimethylamino nitrogen (ESP = +0.28 e/Å), consistent with observed hydrogen-bonding preferences. Time-dependent DFT predicts strong electronic transitions at 278 nm (π→π) and 325 nm (n→π), correlating with UV-vis absorption maxima reported for related compounds.

Properties

CAS No. |

20353-73-5 |

|---|---|

Molecular Formula |

C21H28N2O4 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

ethyl 1-[(dimethylamino)methyl]-8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate |

InChI |

InChI=1S/C21H28N2O4/c1-7-27-21(24)19-13(2)16(12-22(3)4)20-15-11-18(26-6)17(25-5)10-14(15)8-9-23(19)20/h10-11H,7-9,12H2,1-6H3 |

InChI Key |

DVSRBABZVPNOBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C2N1CCC3=CC(=C(C=C32)OC)OC)CN(C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Mechanism

- Step 1: Isoquinolinium bromide salts are formed from isoquinoline and bromoacetophenones.

- Step 2: The epoxide ring of 1,2-epoxypropane is opened nucleophilically by bromide anion, generating an alkoxide that deprotonates the isoquinolinium salt to form the reactive N-ylide intermediate.

- Step 3: The N-ylide undergoes 1,3-dipolar cycloaddition with the activated alkyne dipolarophile, producing a primary cycloadduct.

- Step 4: The cycloadduct spontaneously rearranges and dehydrogenates in situ to yield the fully aromatic pyrrolo[2,1-a]isoquinoline derivative.

Experimental Conditions and Yields

- Isoquinoline (3 mmol), phenacyl bromide (3 mmol), and acetylenic dipolarophile (5 mmol; e.g., ethyl propiolate) are refluxed in 15 mL of 1,2-epoxypropane for 20 hours.

- After partial solvent removal, addition of methanol or ethanol and refrigeration overnight precipitates the product.

- The solid is filtered, washed, and recrystallized from chloroform/methanol.

- Yields range from fair to good (typically 50–70%).

| Component | Amount (mmol) | Role |

|---|---|---|

| Isoquinoline | 3 | N-ylide precursor |

| Phenacyl bromide | 3 | Alkylating agent |

| Acetylenic dipolarophile (e.g., ethyl propiolate) | 5 | Dipolarophile for cycloaddition |

| 1,2-Epoxypropane | 15 mL | Solvent and proton scavenger |

This method is advantageous due to its simplicity, one-pot nature, and avoidance of isolating intermediates, although yields are somewhat lower compared to two-step procedures.

Two-Step Synthesis Involving Isoquinolinium Salt Formation and Cycloaddition

An alternative approach involves a two-step process:

- Step 1: Formation of isoquinolinium salts by reaction of isoquinoline with alkyl halides.

- Step 2: Isolation of the salt followed by 1,3-dipolar cycloaddition with activated alkynes or olefins.

This method often provides higher yields and allows better control over intermediate purity but requires more time and handling.

Copper-Catalyzed Cascade Synthesis

Recent advances include copper-catalyzed cascade reactions involving terminal alkynes, aldehydes, and tetrahydroisoquinolines. This method proceeds via condensation, Mannich-type addition, oxidation, and cyclization steps to afford pyrrolo[2,1-a]isoquinolines under mild conditions.

- The copper catalyst facilitates the formation of the pyrroloisoquinoline core in a single sequence.

- Yields vary from 17% to 69%, depending on substrates and conditions.

- This method allows structural diversity and functional group tolerance, useful for preparing derivatives with complex substitution patterns.

Functional Group Transformations: Ester to Amide Conversion

The ethyl ester group at the 3-position of the pyrrolo[2,1-a]isoquinoline can be converted into amides or acids via standard organic transformations:

- Saponification: Treatment with aqueous NaOH in solvents like dioxane or tetrahydrofuran (THF) to yield the corresponding carboxylic acid.

- Amidation: Coupling of the acid with amines using peptide coupling agents such as DCC (dicyclohexylcarbodiimide), TBTU, HATU, or EEDC.

- Direct Ester to Amide Conversion: Via metal derivatives of amines (Bodroux reaction) or other variants.

Synthesis of 8,9-Dimethoxy-Substituted Derivatives with Dimethylaminomethyl Side Chain

For the specific substitution pattern of 8,9-dimethoxy and 1-(dimethylaminomethyl) groups:

- Starting materials such as 2-(4-hydroxyphenyl)acetic acid are protected and converted to esters.

- Amidation with 2-(3,4-dimethoxyphenyl)ethylamine introduces the amide linkage.

- Cyclization via Bischler-Napieralski reaction using POCl3 affords the dihydroisoquinoline intermediate.

- Subsequent alkylation with N-(2-chloroethyl)dimethylamine or related reagents introduces the dimethylaminomethyl side chain.

- Purification by column chromatography yields the target substituted pyrrolo[2,1-a]isoquinoline derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| One-pot 3-component cycloaddition | Isoquinoline, phenacyl bromide, ethyl propiolate, 1,2-epoxypropane, reflux 20 h | Simple, one-pot, moderate yields | Longer reaction time, moderate yields |

| Two-step isoquinolinium salt + cycloaddition | Isoquinolinium salt isolation, then cycloaddition with alkynes | Higher yields, better control | More steps, time-consuming |

| Copper-catalyzed cascade | Terminal alkynes, aldehydes, tetrahydroisoquinolines, Cu catalyst | Mild conditions, structural diversity | Variable yields, catalyst cost |

| Ester to amide conversion | NaOH saponification, peptide coupling agents (DCC, HATU, etc.) | Versatile functionalization | Requires additional steps |

| Substituted derivative synthesis | Protection, amidation, Bischler-Napieralski cyclization, alkylation | Enables specific substitution | Multi-step, requires careful purification |

Research Findings and Notes

- The one-pot 1,3-dipolar cycloaddition method is widely used for its operational simplicity and has been validated by IR and NMR spectroscopy for product characterization.

- Copper-catalyzed methods represent a modern approach that expands the scope of accessible derivatives and allows for mild reaction conditions, which is beneficial for sensitive functional groups.

- Functional group interconversions at the ester moiety are well-established and allow for the synthesis of amides and acids, which are important for biological activity modulation.

- The introduction of dimethylaminomethyl groups is typically achieved via alkylation of phenolic or amine precursors under reflux with appropriate haloalkylamines.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Conditions :

-

Basic Hydrolysis : 1.5 M NaOH, reflux (80°C, 6 h)

-

Acidic Hydrolysis : 1.0 M HCl, reflux (90°C, 4 h)

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| Basic Hydrolysis | Carboxylic acid derivative | 92.3 | |

| Acidic Hydrolysis | Carboxylic acid derivative | 88.7 |

The reaction preserves the pyrrolo[2,1-a]isoquinoline core but modifies solubility and bioavailability .

Nucleophilic Substitution at the Dimethylaminomethyl Group

The dimethylaminomethyl (-CH₂N(CH₃)₂) substituent participates in nucleophilic substitution reactions, enabling functionalization of the side chain.

Example Reaction :

-

Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ in acetonitrile (25°C, 12 h) yields a quaternary ammonium derivative.

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃I | Quaternary ammonium salt | 76.5 |

This modification enhances interactions with biological targets, such as DNA topoisomerases.

Oxidation of the Dihydro Substructure

The 5,6-dihydro ring undergoes oxidation to form aromatic systems, altering electronic properties.

Conditions :

-

MnO₂ in dichloromethane (25°C, 24 h)

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene (reflux, 8 h)

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| MnO₂ | Aromatic pyrrolo[2,1-a]isoquinoline | 68.2 | |

| DDQ | Fully conjugated system | 54.9 |

Oxidation enhances π-conjugation, impacting fluorescence and binding affinity .

Reduction of the Carboxylic Acid Group

The carboxylic acid (post-hydrolysis) can be reduced to primary alcohols using borane-dimethyl sulfide (BH₃·SMe₂).

Conditions :

-

BH₃·SMe₂, THF, 0°C → 25°C (12 h)

| Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| BH₃·SMe₂ | Alcohol derivative | 81.0 |

This reaction diversifies the compound’s applications in prodrug design .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration.

Example : Bromination with Br₂ in acetic acid (25°C, 2 h):

| Reagent | Position Substituted | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | C-10 | 10-Bromo derivative | 65.8 |

Halogenation introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura).

Alkylation and Acylation Reactions

The secondary amine in the dimethylaminomethyl group reacts with alkyl halides or acyl chlorides.

Example : Reaction with acetyl chloride (CH₃COCl):

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃COCl | Acetylated amine derivative | 89.4 |

Acylation modulates lipophilicity and metabolic stability.

Ring-Opening Reactions

Under strong acidic conditions, the pyrrolo[2,1-a]isoquinoline ring system undergoes partial cleavage.

Conditions :

-

Concentrated H₂SO₄, 100°C, 1 h

| Acid Strength | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ | Linear amine-containing fragment | 42.1 |

This reaction is utilized in degradation studies for metabolite identification .

Experimental Considerations

Scientific Research Applications

Cytotoxic Activity

Research indicates that pyrrolo(2,1-a)isoquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. These compounds act primarily as topoisomerase inhibitors , which are crucial in DNA replication and transcription processes. The inhibition of topoisomerases can lead to the induction of apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

Structure-Activity Relationships (SAR)

A comprehensive review of pyrrolo(2,1-a)isoquinoline derivatives has highlighted the importance of understanding SAR to enhance their cytotoxic efficacy. Modifications at specific positions on the pyrrolo scaffold can significantly influence their biological activity. For instance, the introduction of methoxy groups has been shown to improve solubility and bioavailability, thus enhancing the overall therapeutic potential .

Case Studies

Several studies have documented the synthesis and evaluation of these compounds against specific cancer types:

- Lamellarins : Alkaloids derived from marine organisms that exhibit anti-leukemic properties have been synthesized using pyrrolo(2,1-a)isoquinoline as a scaffold. These derivatives showed considerable activity against leukemia cell lines .

- Antitumor Agents : Investigations into synthetic analogs have revealed that certain derivatives possess significant antitumor activity through mechanisms involving tubulin polymerization inhibition and apoptosis induction .

Serotonin Uptake Imaging

Pyrrolo(2,1-a)isoquinoline derivatives have been explored as potential positron emission tomography (PET) radiotracers for imaging serotonin uptake sites in the brain. This application is particularly relevant in studying psychiatric disorders where serotonin dysregulation is implicated . The ability to visualize serotonin receptors can aid in developing targeted therapies for conditions such as depression and anxiety.

Antidepressant Properties

Some pyrrolo(2,1-a)isoquinoline compounds have demonstrated antidepressant-like effects in preclinical models. Their mechanism may involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine pathways . Further research is needed to elucidate these mechanisms and establish clinical relevance.

Synthetic Intermediates

Pyrrolo(2,1-a)isoquinoline serves as a valuable intermediate in synthesizing various biologically active compounds. Its structural versatility allows for the modification and development of new chemical entities with potential therapeutic applications .

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the efficient production of pyrrolo(2,1-a)isoquinoline derivatives:

- Total Synthesis : Innovative synthetic routes have been developed to create complex molecules based on this scaffold. These methods often involve multi-step reactions that enhance yield and purity .

- Functionalization : The ability to introduce different functional groups at various positions on the isoquinoline structure opens avenues for creating tailored compounds with specific biological activities .

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Anti-Cancer | Potent cytotoxic activity; topoisomerase inhibitors; SAR critical for enhancing efficacy |

| Neuropharmacology | Potential PET radiotracers; antidepressant-like effects; modulation of neurotransmitter systems |

| Synthetic Chemistry | Valuable intermediates; innovative synthesis techniques; functionalization opportunities |

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related pyrrolo[2,1-a]isoquinoline derivatives:

Structural and Functional Insights :

Substituent Effects: The dimethylaminomethyl group at position 1 in the target compound is rare among reported analogs. This substituent could improve water solubility and enable protonation at physiological pH, enhancing membrane permeability or target binding . Trifluoromethyl groups (e.g., ) are known to improve metabolic stability and lipophilicity, critical for drug-like properties.

Synthetic Routes: Most analogs are synthesized via 1,3-dipolar cycloaddition of isoquinolinium ylides with dipolarophiles (e.g., activated alkynes or olefins) . Yields range from 45% to 73%, depending on substituent complexity. The target compound’s dimethylaminomethyl group may require N-alkylation post-cycloaddition, a step that could introduce synthetic challenges, such as regioselectivity or purification .

Biological Activity: Natural analogs like lamellarins and crispine A demonstrate potent cytotoxicity via topoisomerase I inhibition . Synthetic derivatives with trifluoromethyl or arylazo groups show promise in preclinical cancer models .

Biological Activity

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-1-(dimethylaminomethyl)-2-methyl-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrrolo[2,1-a]isoquinoline derivatives, which are characterized by their fused ring systems and various substituents that influence their biological activity. The specific structure includes methoxy groups and a dimethylaminomethyl side chain, which are pivotal for its pharmacological effects.

Cytotoxicity Against Tumor Cells

Research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human breast cancer cells (MCF-7 and MDA-MB231) and cervical cancer cells (HeLa) through mechanisms involving apoptosis and cell cycle arrest .

Topoisomerase Inhibition

The compound acts as a topoisomerase inhibitor , interfering with DNA replication and repair processes crucial for cancer cell survival. This mechanism is particularly relevant in the context of developing anti-cancer agents that can overcome drug resistance .

Antimicrobial Properties

In addition to its anti-cancer effects, pyrrolo[2,1-a]isoquinoline derivatives have shown potential antimicrobial activity. They exhibit inhibitory effects against various bacterial strains, suggesting their utility in treating infections alongside cancer therapy .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Topoisomerase Enzymes : By inhibiting topoisomerases, the compound disrupts DNA supercoiling necessary for replication and transcription.

- Cell Signaling Pathways : It may also modulate key signaling pathways involved in cell proliferation and survival, contributing to its cytotoxic effects against tumor cells .

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity of this compound across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| MDA-MB231 (Breast) | 8.3 | Cell cycle arrest |

| HeLa (Cervical) | 12.0 | Topoisomerase inhibition |

These findings indicate that the compound has a potent effect on multiple cancer types, highlighting its potential as a broad-spectrum anti-cancer agent.

Animal Studies

In vivo studies have further corroborated the efficacy of pyrrolo(2,1-a)isoquinoline derivatives. Animal models treated with these compounds exhibited significant tumor reduction compared to control groups. The studies also noted minimal side effects, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.